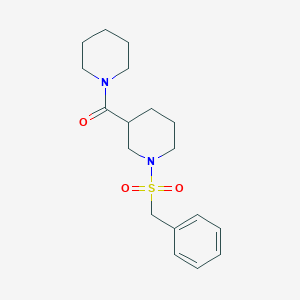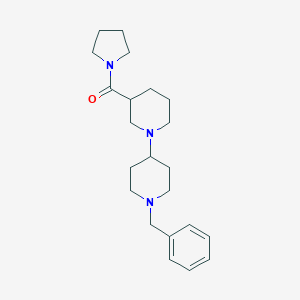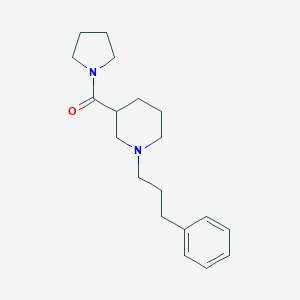
4-bromo-2-(4,1'-bipiperidin-1-ylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol is a chemical compound that features a bromophenol group attached to a bipiperidinylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol typically involves the reaction of 4-bromophenol with a bipiperidine derivative. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of a bipiperidine derivative under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol involves its interaction with molecular targets such as enzymes or receptors. The bipiperidinylmethyl moiety allows for specific binding to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,4’-Bipiperidin-1’-ylmethyl)-4-methoxyphenol: Similar structure but with a methoxy group instead of a bromine atom.
4-(1,4’-Bipiperidin-1’-ylmethyl)-N,N-dimethylaniline: Features a dimethylaniline group instead of a bromophenol group.
Uniqueness
2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol is unique due to its specific combination of a bromophenol group with a bipiperidinylmethyl moiety. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H25BrN2O |
|---|---|
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
4-bromo-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C17H25BrN2O/c18-15-4-5-17(21)14(12-15)13-19-10-6-16(7-11-19)20-8-2-1-3-9-20/h4-5,12,16,21H,1-3,6-11,13H2 |
InChI-Schlüssel |
OEHIVNCXYPJGEI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Kanonische SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE](/img/structure/B247352.png)

![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)

![[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE](/img/structure/B247356.png)
METHANONE](/img/structure/B247357.png)


![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)
![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)


